1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid is an organic compound featuring a pyrazole ring with a tetrahydropyran substituent and a carboxylic acid functional group. This compound has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. It is classified under the broader category of pyrazole derivatives, which are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects .
The synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid typically involves several key steps:
The synthetic routes often require careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yield and purity. Advanced techniques such as continuous flow reactors and chromatographic purification are commonly employed in industrial settings to scale up production .
The molecular formula for 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid is , with a molecular weight of approximately 223.23 g/mol. The compound features:
The compound has been characterized using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, confirming its structural integrity and functional groups .
1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid can undergo several chemical transformations:
Reagents such as potassium permanganate (for oxidation), lithium aluminum hydride (for reduction), and various amines (for substitution) are commonly used. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and efficiency in transformations .
The mechanism of action for 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific biological targets, such as enzymes and receptors. The presence of the pyrazole ring allows for modulation of enzyme activity, while the tetrahydropyran group enhances solubility and bioavailability, facilitating distribution within biological systems. Research indicates potential pathways involving inhibition of inflammatory mediators or microbial growth mechanisms .
1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid appears as a white to light yellow crystalline solid. It has a melting point range of approximately 113°C to 117°C.
The compound exhibits moderate solubility in polar solvents such as water and methanol due to its carboxylic acid group. It is stable under normal laboratory conditions but should be handled with care due to potential irritant properties .
The scientific applications of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid include:
The synthesis of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid employs convergent strategies to assemble the pyrazole ring and tetrahydropyran (THP) moiety. A representative 3-step protocol involves:
Table 1: Key Synthetic Intermediates
Step | Reagent | Product | Yield (%) |
---|---|---|---|
Pyrazole formation | Ethyl acetoacetate + hydrazine | Ethyl 1H-pyrazole-4-carboxylate | 70–80 |
N-Alkylation | 4-Bromotetrahydropyran | Ethyl 1-(THP-4-yl)-1H-pyrazole-4-carboxylate | 60–75 |
Hydrolysis | NaOH/EtOH | 1-(THP-4-yl)-1H-pyrazole-4-carboxylic acid | 85–90 |
The unsymmetrical pyrazole ring permits selective derivatization at C-3 and C-5:
Steric effects from the THP group further enhance C-5 selectivity by shielding C-3. Computational studies confirm lower activation energy for C-5 metalation (>5 kcal/mol difference vs. C-3) [1].
Boronic ester derivatives facilitate C–C bond formation via Suzuki-Miyaura coupling. Key developments include:
Table 2: Boronic Ester Cross-Coupling Scope
Aryl Halide | Product | Yield (%) | Conditions |
---|---|---|---|
4-Bromoanisole | 4-(4-Methoxyphenyl)-1-(THP-4-yl)-1H-pyrazole | 92 | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C |
2-Iodothiophene | 4-(Thiophen-2-yl)-1-(THP-4-yl)-1H-pyrazole | 85 | PdCl₂(dppf), CsF, DMF, 100°C |
3-Bromopyridine | 4-(Pyridin-3-yl)-1-(THP-4-yl)-1H-pyrazole | 78 | Pd(OAc)₂, SPhos, K₃PO₄, toluene, 90°C |
Ester prodrugs of the carboxylic acid moiety improve membrane permeability and oral bioavailability:
Table 3: Prodrug Strategies and Properties
Prodrug Type | Structure | Solubility (mg/mL) | Esterase Half-Life |
---|---|---|---|
Ethyl ester | Ethyl 1-(THP-4-yl)-1H-pyrazole-4-carboxylate | 0.5 | >6 h |
Valine conjugate | L-Valyl-1-(THP-4-yl)-1H-pyrazole-4-carboxamide | 7.3 | 6.9 min |
p-Acetylbenzyl | 4-((4-Carboxy-1-(THP-4-yl)-1H-pyrazol-5-yl)oxymethyl)phenyl acetate | 1.2 | <1 min |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2